molecular formula C9H15N3O4 B12343404 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12343404
M. Wt: 229.23 g/mol
InChI Key: OKIVJALCCCQYFQ-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and properties. It is a small molecule inhibitor with significant potential in various scientific fields, particularly in cancer research due to its ability to target proteins essential for cancer cell growth and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of morpholine derivatives with pyrimidine-2,4-dione under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by targeting specific proteins essential for cancer cell growth and replication. It binds to these proteins, inhibiting their function and leading to tumor shrinkage and cell death. The molecular targets include enzymes involved in DNA replication and repair, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione

Uniqueness

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific stereochemistry and the presence of both morpholine and diazinane rings. This structure allows it to interact with a wide range of biological targets, making it versatile in various research applications.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H15N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h6,8,10,13H,1-5H2,(H,11,14,15)/t6-,8+/m0/s1

InChI Key

OKIVJALCCCQYFQ-POYBYMJQSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2CNC[C@H](O2)CO

Canonical SMILES

C1CN(C(=O)NC1=O)C2CNCC(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.